(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Description
Properties
CAS No. |
737724-92-4 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
(2S)-5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2S/c1-10-5-3-2-4(7-5)6(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
InChI Key |
PDVLNYBNRCYQME-BYPYZUCNSA-N |
Isomeric SMILES |
CSC1=N[C@@H](CC1)C(=O)O |
Canonical SMILES |
CSC1=NC(CC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Amino Acid Derivatives
Procedure :
- Starting Materials : L-Proline derivatives or γ-keto acids paired with methylsulfanyl-containing aldehydes.
- Cyclization : Acid-catalyzed condensation forms the dihydropyrrole ring.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure (2S) configuration.
Example :
- A Hantzsch-like reaction between ethyl 3-aminocrotonate and 4-(methylsulfanyl)-2-butanone under acidic conditions yields the pyrroline core. Subsequent hydrolysis affords the carboxylic acid (Yield: 38–45%).
Optimization :
Nucleophilic Substitution on Halogenated Intermediates
Procedure :
- Halogenation : 5-Bromo-3,4-dihydro-2H-pyrrole-2-carboxylate is prepared via bromocyclization.
- Thioether Formation : Treatment with sodium thiomethoxide (NaSMe) replaces bromide with methylsulfanyl.
- Hydrolysis : Basic hydrolysis converts the ester to carboxylic acid.
Example :
- Bromocyclization of ethyl 2-allyl-3-aminocrotonate with N-bromosuccinimide (NBS) yields 5-bromo-pyrroline ester. Substitution with NaSMe in DMF (60°C, 12 h) achieves 60% yield.
Challenges :
C–H Sulfenylation of Pyrroline Intermediates
Procedure :
- Substrate Preparation : 3,4-Dihydro-2H-pyrrole-2-carboxylate is synthesized via [3+2] cycloaddition.
- Direct Functionalization : Palladium-catalyzed C–H activation introduces methylsulfanyl at position 5.
Example :
- Pd(OAc)₂ and MeSSiMe₃ in DMF at 80°C facilitate regioselective sulfenylation (Yield: 55%).
- Chiral dirhodium catalysts preserve (2S) configuration (ee: 88%).
Advantages :
- Avoids pre-functionalized intermediates.
- Compatible with late-stage diversification.
Enzymatic Resolution of Racemic Mixtures
Procedure :
- Racemic Synthesis : Prepare 5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid via non-stereoselective routes.
- Kinetic Resolution : Lipase-catalyzed ester hydrolysis selectively cleaves the (2R)-enantiomer.
Example :
- Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7) resolves racemic methyl ester with 40% theoretical yield.
Limitations :
- Low scalability due to substrate-specific enzyme activity.
- Requires additional steps to recycle unwanted enantiomer.
Comparative Analysis of Methods
Critical Reaction Parameters
Stereochemical Control
Functional Group Compatibility
- Carboxylic Acid Protection : tert-Butyl esters resist β-elimination during substitution reactions.
- Methylsulfanyl Stability : Thioethers are prone to oxidation; inert atmospheres (N₂/Ar) are essential.
Industrial-Scale Considerations
- Cost-Efficiency : Nucleophilic substitution (Method 2) offers the best balance of yield and reagent affordability.
- Green Chemistry : Water-mediated cyclocondensation reduces solvent waste.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, in the presence of catalysts like iron or copper.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated pyrroles.
Scientific Research Applications
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.
Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Analogs
Core Pyrrolidine Derivatives
- (2S)-3,4-Dihydro-2H-pyrrole-2-carboxylic Acid (): Structure: Lacks the methylsulfanyl group at position 4. Key Differences: Reduced lipophilicity and altered metabolic pathways due to the absence of the sulfur moiety. Applications: Serves as a precursor in amino acid biosynthesis and enzyme inhibition studies .
- (2S,3R,4R)-4-(Methylsulfanyl)-3-methyl-3,4-dihydro-2H-pyrrole-5-carboxylic Acid (): Structure: Contains additional substituents (3-methyl, 4-methylsulfanyl) and a hydroxy-oxobutanoyl side chain. Key Differences: Increased steric hindrance and chiral centers (5 vs. 2 in the target compound) may enhance target specificity but complicate synthesis .
Sulfur-Containing Derivatives
- Key Differences: Lacks cyclic structure, affecting conformational rigidity and bioavailability. Used as a reference standard in pharmaceutical impurity profiling .
- 2-[(2-Ethoxycarbonyl-3,4-dihydro-2H-pyrrol-5-yl)amino]-3-methyl-3-sulfanylbutanoic Acid (): Structure: Combines a dihydropyrrole core with a sulfanylbutanoic acid side chain.
Pharmacological and Functional Comparisons
- Activity Insights: The methylsulfanyl group in the target compound may enhance membrane permeability compared to non-sulfur analogs like the compound in . Complex derivatives like ’s compound exhibit higher molecular weights and chiral complexity, likely improving target specificity but increasing synthetic challenges .
Physicochemical Properties
- Solubility : Carboxylic acid group ensures moderate aqueous solubility, though the methylsulfanyl moiety may reduce it slightly compared to polar analogs.
Biological Activity
(2S)-5-(Methylsulfanyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H13NO2S
- Molecular Weight : 175.26 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a pyrrole ring with a methylsulfanyl group and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signal transduction pathways that regulate cell survival and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research findings suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
A notable study explored the effects of this compound on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF-7 (breast cancer) | 20 | Bcl-2 inhibition |
| A549 (lung cancer) | 25 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Activity :
- Researchers evaluated the antimicrobial effects of the compound against clinical isolates of bacteria and fungi. Results showed a broad spectrum of activity, particularly against resistant strains.
-
Study on Cancer Cell Lines :
- A series of experiments were conducted to assess the apoptotic effects on various cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced morphological changes characteristic of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
